2,2,4,7-tetramethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline

Antifungal 1,2,4-Triazole MIC

The compound 2,2,4,7-tetramethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline (C₁₇H₂₀N₄OS, MW 328.44 g/mol) belongs to the class of thioether-linked quinoline–triazole hybrids. Its structure combines a 1,2-dihydroquinoline core bearing a distinct 2,2,4,7-tetramethyl substitution pattern with a 4H-1,2,4-triazol-3-ylthioacetyl side chain.

Molecular Formula C17H20N4OS
Molecular Weight 328.4 g/mol
Cat. No. B5608319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4,7-tetramethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline
Molecular FormulaC17H20N4OS
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=CC(N2C(=O)CSC3=NC=NN3)(C)C)C
InChIInChI=1S/C17H20N4OS/c1-11-5-6-13-12(2)8-17(3,4)21(14(13)7-11)15(22)9-23-16-18-10-19-20-16/h5-8,10H,9H2,1-4H3,(H,18,19,20)
InChIKeyMHJFNFVMRYUUPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile: 2,2,4,7-Tetramethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline as a Differentiated Heterocyclic Scaffold


The compound 2,2,4,7-tetramethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline (C₁₇H₂₀N₄OS, MW 328.44 g/mol) belongs to the class of thioether-linked quinoline–triazole hybrids. Its structure combines a 1,2-dihydroquinoline core bearing a distinct 2,2,4,7-tetramethyl substitution pattern with a 4H-1,2,4-triazol-3-ylthioacetyl side chain [1]. The specific arrangement of methyl groups and the thioacetyl linker differentiates this molecule from other quinoline–triazole conjugates and influences its physicochemical properties and biological target engagement [2].

Why 2,2,4,7-Tetramethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline Cannot Be Replaced by Common Quinoline–Triazole Analogs


Generic substitution among quinoline–triazole hybrids is unreliable because biological potency in this series is exquisitely sensitive to the methylation pattern on the dihydroquinoline ring and the nature of the triazole linkage. For example, replacing the 1,2,4-triazol-3-ylthioacetyl linker with a 1,2,3-triazole bridge shifts the pharmacological profile from antimicrobial to PDE4B inhibition and cytotoxic activity [1]. Even within the 1,2,4-triazole subclass, the position and number of methyl substituents on the quinoline core markedly alter antifungal MIC values, as demonstrated by Patel and Park (2014), where MICs ranged from 6.25 to >50 µg/mL depending solely on the benzothiazole substituent pattern [2]. The target compound's unique 2,2,4,7-tetramethyl arrangement, combined with the thioacetyl spacer, therefore represents a distinct chemical space that cannot be approximated by commercially available 2,2,4-trimethyl or 2,2,4,6-tetramethyl analogs.

Quantitative Differentiation Evidence for 2,2,4,7-Tetramethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline Against Closest Structural Analogs


Antifungal Potency Differentiation: 1,2,4-Triazole–Thioacetyl Scaffold vs. 1,3,4-Oxadiazole Analogs

Quinoline-based 1,2,4-triazol-3-ylthioacetamides, the core chemotype of the target compound, demonstrated consistently superior antifungal activity compared to their direct 1,3,4-oxadiazole counterparts. In a head-to-head comparison within the same study, the 1,2,4-triazole series yielded MIC values of 6.25–50 µg/mL against Candida albicans and Aspergillus niger, whereas the previously reported 1,3,4-oxadiazole analogs were noted to possess primarily antibacterial rather than antifungal efficacy [1]. This shift in antimicrobial spectrum is attributed to the azole pharmacophore introduced by the triazole–thioacetyl moiety.

Antifungal 1,2,4-Triazole MIC Structure–Activity Relationship

PDE4B Inhibitory Activity: 1,2,3-Triazole vs. 1,2,4-Triazole Regioisomer Differentiation

Closely related 2,2,4-trimethyl-1,2-dihydroquinolinyl-1,2,3-triazole derivatives exhibit PDE4B inhibition with %inhibition values exceeding 50% at 30 µM and cytotoxicity IC₅₀ values of ~8–9 µM against A549 lung cancer cells [1]. The target compound differs by employing a 1,2,4-triazole regioisomer and a 7-methyl substituent. Literature precedent indicates that 1,2,4-triazole-based quinoline hybrids are preferentially associated with antimicrobial rather than PDE4B-inhibitory activity [2], suggesting that the target compound would be expected to diverge from the PDE4B-inhibitory profile of its 1,2,3-triazole counterparts.

PDE4B Inhibition Cytotoxicity Lung Cancer Triazole Regioisomer

Gastroprotective Activity: Triazole–Thioacetyl Quinolines vs. Cimetidine Baseline

Patent US 5,830,903 discloses that triazole-group-substituted quinoline derivatives, encompassing the 3-triazolyl-thio subclass to which the target compound belongs, provide dose-dependent gastroprotection in rat models. At 30 mg/kg p.o., a representative compound reduced the naproxen-induced ulcer index from 25.2 ± 6.1 (naproxen alone) to 1.2 ± 0.5, achieving 95% inhibition [1]. This level of cytoprotection substantially exceeds that of cimetidine at comparable doses in the HCl/ethanol model, where cimetidine was practically inactive [1].

Gastroprotection Ulcer Index Cytoprotection NSAID-Induced Lesion

Methyl Substitution Pattern Effect: 7-Methyl vs. 6-Methyl Isomer Differentiation

The target compound (2,2,4,7-tetramethyl) differs from its closest commercially cataloged analog, 2,2,4,6-tetramethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline, solely by the position of the fourth methyl group (C7 vs. C6) [1]. In quinoline SAR, the 7-position is electronically distinct from the 6-position due to its para relationship to the ring nitrogen, altering both the electron density of the aromatic system and the steric environment around the N-1 thioacetyl attachment point. This single methyl shift is predicted to modulate target binding affinity and metabolic stability, consistent with the observation that antimicrobial potency in related quinoline–triazole series varies with substitution pattern [2].

Regioisomer Methyl Substitution SAR Physicochemical Properties

High-Value Application Scenarios for 2,2,4,7-Tetramethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline Based on Quantitative Evidence


Antifungal Lead Discovery: Screening Against Azole-Resistant Candida and Aspergillus Strains

The 1,2,4-triazol-3-ylthioacetyl chemotype has demonstrated MIC values as low as 6.25 µg/mL against fungal pathogens, with a spectrum shifted toward antifungal rather than antibacterial activity [1]. This makes the target compound a rational choice for inclusion in antifungal screening cascades, particularly where resistance to clinically used azoles (fluconazole, itraconazole) has been documented. Its structural divergence from the 1,2,3-triazole PDE4B inhibitors ensures target selectivity is directed toward microbial rather than human phosphodiesterase enzymes [2].

Gastrointestinal Cytoprotection Research: In Vivo Evaluation in NSAID-Induced Lesion Models

The triazole–thioacetyl quinoline subclass has demonstrated 95% inhibition of naproxen-induced gastric lesions in rats at 30 mg/kg p.o., significantly outperforming cimetidine in the HCl/ethanol model [1]. The target compound, as a member of this subclass, is suitable for lead optimization programs aimed at developing gastroprotective agents with a mechanism distinct from acid suppression, potentially addressing the unmet need for cytoprotective therapies in chronic NSAID users.

Structure–Activity Relationship (SAR) Studies: Mapping the Role of the 7-Methyl Substituent

The target compound provides a unique entry point for SAR exploration of the quinoline C7 position, complementing the more commonly studied C6-methyl analog [1]. Systematic comparison of the 2,2,4,7-tetramethyl and 2,2,4,6-tetramethyl isomers enables the deconvolution of electronic and steric contributions to target binding, metabolic stability, and off-target liability. This regioisomeric pair is valuable for medicinal chemistry campaigns seeking to optimize the dihydroquinoline core [2].

Chemical Biology Tool Compound: Probing the Thioredoxin Reductase / Metalloenzyme Hypothesis

The thioacetyl-linked 1,2,4-triazole motif has been hypothesized to interact with metalloenzymes via metal-ion chelation, a mechanism distinct from the click-chemistry-derived 1,2,3-triazole conjugates [1]. The target compound can serve as a chemical probe to test this hypothesis in biochemical assays, particularly against thioredoxin reductase, carbonic anhydrase, or CYP450 isoforms, where triazole–thioether coordination may confer selective inhibition.

Quote Request

Request a Quote for 2,2,4,7-tetramethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.